![molecular formula C17H14BrFN2O2 B2825987 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione CAS No. 473705-03-2](/img/structure/B2825987.png)
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with bromine, fluorine, and amine functional groups attached to different phenyl rings, which are then connected to a pyrrolidine-2,5-dione structure . It’s likely that this compound could be used as an intermediate in organic synthesis, similar to other halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the electronic properties of the molecule, while the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
As an organic compound with multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms could be replaced in nucleophilic aromatic substitution reactions, while the amine group could be acylated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the amine group could affect its solubility, boiling point, and melting point, among other properties .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, possessing large lipophilic 4-substituents, are generally potent, competitive inhibitors of porcine liver GAO in vitro. Methylation of the nitrogen or the 3-hydroxy substituent dramatically reduced potency, underscoring the necessity of two acidic functions on the 1H-pyrrole-2,5-dione nucleus for activity. In rat liver perfusion studies, concentration-dependent inhibition of the conversion of glycolate to oxalate was observed, with significant reductions in urinary oxalate levels over a 58-day period following chronic oral administration in ethylene glycol-fed rats (Rooney et al., 1983).
Synthesis of Nα-urethane-protected β- and γ-amino Acids
The compound has been utilized in a one-pot efficient synthesis method for Nα-urethane-protected β-alanine and γ-aminobutyric acid (GABA), achieving excellent yields and purities. This methodology provides a straightforward approach to synthesizing protected amino acids, which are valuable in peptide synthesis (Cal et al., 2012).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications. This highlights the potential of incorporating the core structure into materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Pyrrolidine Diones in Organic Synthesis
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has been explored, demonstrating the utility of these compounds in generating a variety of organic molecules. These findings illustrate the versatility of the core structure in organic synthesis, potentially enabling the creation of novel compounds with diverse biological activities (Mulholland et al., 1972).
Anticonvulsant Activity
New N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have shown promising anticonvulsant activity. Initial screenings in mice and further evaluations in rats identified several compounds with significant efficacy in the maximal electroshock seizure test, highlighting the therapeutic potential of modifications to the pyrrolidine-2,5-dione scaffold (Obniska et al., 2012).
Safety and Hazards
Future Directions
Given the potential uses of this compound in organic synthesis and possibly in pharmaceutical or agrochemical applications, future research could focus on exploring these possibilities. This could include studying its reactivity, investigating its biological activity, and developing efficient synthetic routes .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-10-2-7-15(13(18)8-10)21-16(22)9-14(17(21)23)20-12-5-3-11(19)4-6-12/h2-8,14,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVBSBQODOKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
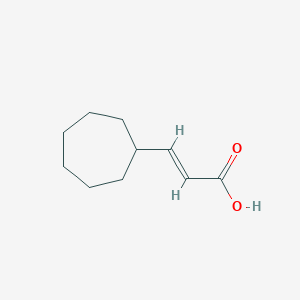
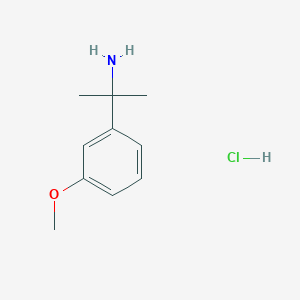
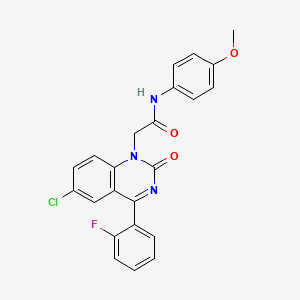
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)
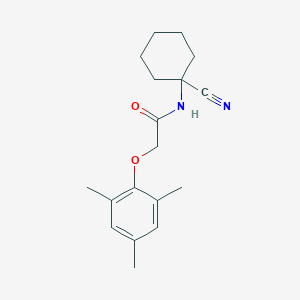
![1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825912.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2825914.png)
![4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2825916.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2825917.png)

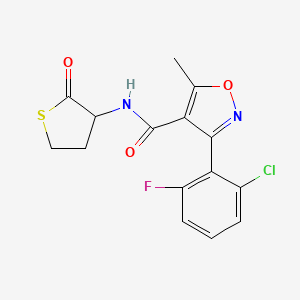
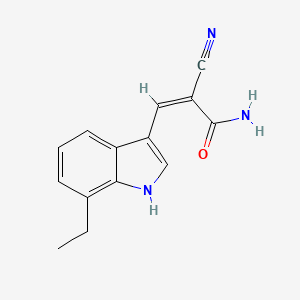
![N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2825925.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]but-2-enamide](/img/structure/B2825926.png)
